REACTION_SMILES
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[Al+3:2].[CH:7]1([CH:13]2[CH2:14][CH:15]([CH2:19][OH:20])[NH:16][C:17]2=[O:18])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:7]1([CH:13]2[CH2:14][CH:15]([CH2:19][OH:20])[NH:16][CH2:17]2)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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O=C1NC(CO)CC1C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(CO)CC1C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCC1CC(C2CCCCC2)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |